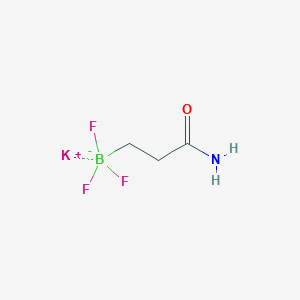

Potassium (2-carbamoylethyl)trifluoroboranuide

Description

Potassium (2-carbamoylethyl)trifluoroboranuide is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]− . These compounds are known for their stability and ease of handling, making them valuable in various chemical applications .

Properties

Molecular Formula |

C3H6BF3KNO |

|---|---|

Molecular Weight |

178.99 g/mol |

IUPAC Name |

potassium;(3-amino-3-oxopropyl)-trifluoroboranuide |

InChI |

InChI=1S/C3H6BF3NO.K/c5-4(6,7)2-1-3(8)9;/h1-2H2,(H2,8,9);/q-1;+1 |

InChI Key |

HUVFXOKGHUGUDP-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCC(=O)N)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of potassium organotrifluoroborates, including potassium (2-carbamoylethyl)trifluoroboranuide, typically involves the reaction of boronic acids with potassium bifluoride (KHF2) . This method is operationally simple and yields stable, crystalline products that are easy to handle . Industrial production methods often involve nucleophilic substitution reactions, where potassium bromo- and iodomethyltrifluoroborates are used as intermediates .

Chemical Reactions Analysis

Potassium (2-carbamoylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Substitution Reactions: These reactions involve the replacement of one functional group with another.

Oxidation and Reduction Reactions: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.

Cross-Coupling Reactions: Potassium organotrifluoroborates are often used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Scientific Research Applications

Potassium (2-carbamoylethyl)trifluoroboranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium (2-carbamoylethyl)trifluoroboranuide involves its role as a nucleophilic reagent in various chemical reactions . The compound’s trifluoroborate group acts as a nucleophile, attacking electrophilic centers in other molecules . This reactivity is facilitated by the stability of the trifluoroborate anion, which is resistant to hydrolysis and oxidation .

Comparison with Similar Compounds

Potassium (2-carbamoylethyl)trifluoroboranuide can be compared to other potassium organotrifluoroborates, such as potassium 4-bromophenyltrifluoroborate and potassium 4-carboxyphenyltrifluoroborate . These compounds share similar stability and reactivity characteristics but differ in their specific functional groups and applications . The unique carbamoylethyl group in this compound provides distinct reactivity and makes it particularly useful in the synthesis of amide-containing molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.